Validated LC-MS/MS Method Performance: Inter-Batch Precision and Accuracy Across a Clinical Concentration Range
In a validated LC-MS/MS method for quantifying teriflunomide (the active metabolite of leflunomide) in human plasma, teriflunomide-d4 served as the deuterated internal standard. Over a linear range of 5–500 μg/L, the method using teriflunomide-d4 achieved inter-batch precision ranging from 1.9–8.8% CV and inter-batch accuracy ranging from −8.4 to +8.0%. Intra- and inter-batch assay precision for QC samples ranged from 2.1–5.4% CV and 5.7–7.1% CV, respectively [1].
| Evidence Dimension | Assay Precision and Accuracy (Method Validation Performance Metrics) |
|---|---|
| Target Compound Data | Inter-batch precision: 1.9–8.8% CV; Inter-batch accuracy: −8.4 to +8.0%; Intra-batch QC precision: 2.1–5.4% CV |
| Comparator Or Baseline | Regulatory bioanalytical method validation acceptance criteria (typically ±15% accuracy, ≤15% CV for non-LLOQ samples per FDA/EMA guidance) |
| Quantified Difference | All precision and accuracy metrics fall within or exceed regulatory acceptance criteria; method successfully validated and applied to clinical samples |
| Conditions | Human plasma; reversed-phase C18 column; API 3000 LC–MS/MS system; negative ion MRM; transitions m/z 269.1/160.0 (teriflunomide) and m/z 273.1/164.0 (teriflunomide-d4) |
Why This Matters
This validated method demonstrates that Leflunomide-d4 enables quantitation that meets stringent regulatory bioanalytical standards, de-risking method development and regulatory submission for BA/BE studies.
- [1] Rakhila H, Rozek T, Hopkins A, Proudman S, Cleland L, James M, Wiese M. Quantitation of total and free teriflunomide (A77 1726) in human plasma by LC–MS/MS. J Pharm Biomed Anal. 2011;55(2):325-31. doi:10.1016/j.jpba.2011.01.027. View Source
